![molecular formula C15H7N3O4 B1671982 8-Nitroindolo[2,1-b]quinazoline-6,12-dione CAS No. 77603-42-0](/img/structure/B1671982.png)
8-Nitroindolo[2,1-b]quinazoline-6,12-dione
Overview
Description
8-Nitroindolo[2,1-b]quinazoline-6,12-dione, also known as 8-Nitrotryptanthrin, is a chemical compound with the molecular formula C15H7N3O4 and a molecular weight of 293.23 . It is a pharmaceutically active ingredient .
Synthesis Analysis
The synthesis of this compound and its analogues has been reported in several studies . One approach involves a one-pot multicomponent reaction involving α-halogenation, oxidation, condensation, aromatization, and heteroaryl coupling . Another method involves the reduction of indolo[2,1-b]quinazoline-6,12-dione by various methods .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H .It is stable if stored as directed and should be protected from light and heat .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives: The synthesis of various isoindolo[2,1-a]quinazoline-5,11-dione derivatives, closely related to 8-Nitroindolo[2,1-b]quinazoline-6,12-dione, has been achieved using N-substituted 2-nitrobenzamides and 2-formylbenzoic acids. This process involves a reductive reaction and is significant for creating a library of alkaloids with potential for biomedical screening (Mahdavi et al., 2013).
- Reduction and Stereochemical Studies: Studies have been conducted on the reduction of indolo[2,1-b]quinazoline-6,12-dione and the stereochemistry of the products. This research involved using NMR spectroscopy and X-ray crystallography to understand the detailed structure of the reduced compounds (Bergman et al., 1987).
Biological Applications
- Anti-Hepatitis B Virus Properties: Dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives, structurally similar to this compound, have been identified as potent inhibitors of hepatitis B virus (HBV) capsid assembly. These derivatives have shown significant inhibition of HBV DNA replication, indicating their potential as antiviral agents (Zhang et al., 2015).
- Inhibition of TNF-α: Novel inhibitors of TNF-α, a crucial inflammatory cytokine, have been synthesized from 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones, again similar in structure to this compound. These inhibitors were developed using a three-component reaction and represent a new approach to targeting TNF-α in vitro (Kumar et al., 2011).
Safety and Hazards
This compound is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical advice .
Mechanism of Action
Target of Action
GNF-PF-3777, also known as 8-Nitrotryptanthrin or 8-Nitroindolo[2,1-b]quinazoline-6,12-dione, is a potent inhibitor of human indoleamine 2,3-dioxygenase 2 (hIDO2) . IDO2 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, into kynurenine .
Mode of Action
The compound interacts with hIDO2, significantly reducing its activity . The inhibition constant (Ki) of GNF-PF-3777 for hIDO2 is reported to be 0.97 μM , indicating a strong affinity between the compound and its target.
Biochemical Pathways
By inhibiting hIDO2, GNF-PF-3777 affects the kynurenine pathway, which is the primary route of tryptophan catabolism leading to the production of nicotinamide adenine dinucleotide (NAD+). This pathway plays a significant role in various physiological and pathological processes, including immune response and neurological disorders .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The inhibition of hIDO2 by GNF-PF-3777 can lead to a decrease in kynurenine levels, potentially affecting various biological processes. For instance, it may influence immune response, as kynurenine and its metabolites are known to have immunosuppressive effects .
properties
IUPAC Name |
8-nitroindolo[2,1-b]quinazoline-6,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQJYHLIUACCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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